molecular formula C6H5FO3S B1340102 3-Fluorobenzenesulfonic acid CAS No. 657-47-6

3-Fluorobenzenesulfonic acid

Cat. No.: B1340102
CAS No.: 657-47-6
M. Wt: 176.17 g/mol
InChI Key: QMCITVXMMYQIOC-UHFFFAOYSA-N
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Description

3-Fluorobenzenesulfonic acid is an organic compound with the molecular formula C6H5FO3S. It is a derivative of benzenesulfonic acid where a fluorine atom is substituted at the third position of the benzene ring. This compound is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Fluorobenzenesulfonic acid can be synthesized through several methods. One common method involves the sulfonation of fluorobenzene using sulfur trioxide or chlorosulfonic acid. The reaction typically occurs under controlled temperatures to ensure the selective introduction of the sulfonic acid group at the desired position .

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous processes where fluorobenzene is reacted with sulfur trioxide in the presence of a catalyst. This method ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Fluorobenzenesulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives with additional functional groups, while reduction can lead to the formation of sulfonamides .

Scientific Research Applications

3-Fluorobenzenesulfonic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated aromatic compounds.

    Biology: The compound is utilized in the study of enzyme inhibition and protein interactions.

    Medicine: Research has explored its potential as a precursor for pharmaceuticals and as an inhibitor of specific enzymes.

    Industry: It is employed in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-fluorobenzenesulfonic acid involves its interaction with molecular targets such as enzymes and proteins. The sulfonic acid group can form strong hydrogen bonds and ionic interactions with active sites of enzymes, leading to inhibition or modulation of their activity. This property makes it a valuable tool in biochemical research and drug development .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the specific positioning of the fluorine atom, which influences its chemical reactivity and interaction with other molecules. This makes it particularly useful in selective synthesis and targeted biochemical studies .

Properties

IUPAC Name

3-fluorobenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FO3S/c7-5-2-1-3-6(4-5)11(8,9)10/h1-4H,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMCITVXMMYQIOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20561385
Record name 3-Fluorobenzene-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20561385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

657-47-6
Record name 3-Fluorobenzene-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20561385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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